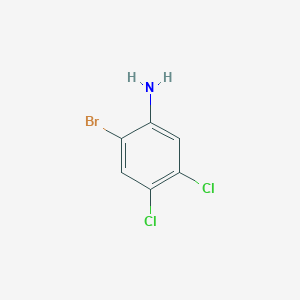

2-Bromo-4,5-dichloroaniline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4,5-dichloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMRRASCBCVQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40524311 | |

| Record name | 2-Bromo-4,5-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-30-3 | |

| Record name | 2-Bromo-4,5-dichlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Polysubstituted Anilines

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 2-Bromo-4,5-dichloroaniline

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated anilines are indispensable structural motifs. Their unique electronic properties and versatile reactivity make them foundational building blocks for a vast array of functional molecules. Among these, this compound stands out as a trifunctionalized scaffold, offering multiple, distinct reaction sites for complex molecular engineering. The strategic placement of a bromine atom ortho to the amine, and two chlorine atoms on the adjacent positions, provides a nuanced platform for sequential, site-selective chemical modifications.

This guide provides a comprehensive technical overview of this compound, designed for the practicing researcher and drug development professional. While specific experimental data for this particular isomer is not as prevalent in public literature as for some of its relatives, this document consolidates available information, draws logical parallels from closely related analogues, and presents field-proven methodologies for its synthesis, characterization, and strategic application. We will delve into its logical synthesis from commercially available precursors, predict its spectral characteristics based on established principles, and explore its potential in the synthesis of high-value compounds.

Molecular Structure and Physicochemical Properties

The utility of this compound is fundamentally derived from its structure. The amine group serves as a potent ortho-para directing group in electrophilic aromatic substitution and as a key nucleophile. The bromine atom is the most likely site for metal-catalyzed cross-coupling reactions, while the chlorine atoms offer greater stability and modulate the overall electronic properties of the ring.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3,4-Dichloroaniline (Precursor) | N-Acetyl-2-bromo-4,5-dichloroaniline |

| CAS Number | 13168002 (PubChem CID) | 95-76-1 | 1940-31-4[1][2] |

| Molecular Formula | C₆H₄BrCl₂N | C₆H₅Cl₂N | C₈H₆BrCl₂NO[2] |

| Molecular Weight | 240.91 g/mol | 162.02 g/mol | 282.95 g/mol [2] |

| Appearance | Predicted: Off-white to light brown solid | Light brown crystalline solid | - |

| Melting Point | Not experimentally reported | 69-72 °C | Not experimentally reported |

| Boiling Point | Not experimentally reported | 272 °C | Not experimentally reported |

| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, acetone), sparingly soluble in water.[3] | Sparingly soluble in water | - |

| Calculated LogP | 3.8 | 2.69 | 3.7 |

Synthesis and Purification: A Representative Protocol

The most logical and field-proven approach to synthesizing this compound is via the direct electrophilic bromination of the commercially available precursor, 3,4-dichloroaniline. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is blocked, bromination occurs regioselectively at the C2 position.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Expertise & Causality: This protocol is based on well-established procedures for the regioselective bromination of activated aromatic rings.[4] Acetic acid is chosen as the solvent as it is polar enough to dissolve the starting material and is compatible with the electrophilic bromination reaction. The initial cooling is critical to control the reaction rate and prevent potential side reactions, such as the formation of di-brominated products.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dichloroaniline (1 equiv.) in glacial acetic acid (approx. 5-10 mL per gram of aniline).

-

Bromination: Cool the stirred solution to 0-5 °C using an ice-water bath. In the dropping funnel, prepare a solution of bromine (1.05 equiv.) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a cold, stirred aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine (the orange/brown color will disappear).

-

Isolation: Place the beaker in an ice bath and slowly neutralize the mixture by adding an aqueous solution of sodium hydroxide (e.g., 5 M NaOH) until the pH is approximately 7-8. The crude product will precipitate as a solid.

-

Extraction: If the product does not fully precipitate, transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate to yield pure this compound.

-

Trustworthiness: This self-validating protocol includes a quenching step to safely remove excess hazardous bromine and a standard acid-base workup to isolate the neutral amine product. The final recrystallization step ensures high purity, which can be verified by melting point analysis and spectroscopic methods.

Spectroscopic Profile (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-3 | ~ 6.8 - 7.0 | s | - | Singlet due to being flanked by two substituents (Cl and Br). Located ortho to the activating -NH₂ group, pushing it upfield. |

| H-6 | ~ 7.2 - 7.4 | s | - | Singlet due to being flanked by two substituents (Cl and -NH₂). Located ortho to two deactivating Cl atoms, shifting it downfield relative to H-3. |

| -NH₂ | ~ 4.0 - 4.5 | br s | - | Broad singlet, typical for amine protons. The chemical shift is variable and depends on concentration and solvent. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-1 (-NH₂) | ~ 144 - 146 | Attached to the electron-donating nitrogen atom, resulting in a downfield shift. |

| C-2 (-Br) | ~ 110 - 113 | The "heavy atom effect" of bromine and its electronegativity shifts this carbon upfield relative to unsubstituted benzene but downfield relative to C-NH₂. |

| C-3 | ~ 130 - 133 | Aromatic CH carbon, influenced by adjacent halogen substituents. |

| C-4 (-Cl) | ~ 120 - 123 | Attached to chlorine, shifted downfield. |

| C-5 (-Cl) | ~ 125 - 128 | Attached to chlorine, shifted downfield. |

| C-6 | ~ 118 - 121 | Aromatic CH carbon, ortho to the amine group, shifted upfield. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, allowing for a range of selective transformations.

-

N-Functionalization: The primary amine is a potent nucleophile and readily undergoes acylation, sulfonylation, and alkylation. Acetylation to form N-Acetyl-2-bromo-4,5-dichloroaniline (CAS 1940-31-4) is a common strategy to protect the amine, reduce its activating effect, and prevent side reactions during subsequent manipulations of the aromatic ring.[1][2]

-

Metal-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This reactivity difference is the cornerstone of its utility, enabling the selective introduction of aryl, alkyl, or amino substituents at the C2 position.

Caption: Selective Suzuki coupling at the C-Br bond.

-

Diazotization: The amine can be converted to a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and HCl). This highly versatile intermediate can then be subjected to Sandmeyer reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -F, -I) at the C1 position, displacing the original amino group.

Applications in Research and Development

The structural features of this compound make it a valuable intermediate in several high-value R&D areas.

-

Pharmaceuticals: Polychlorinated and brominated aromatic compounds are prevalent in many approved drugs due to their ability to enhance binding affinity and improve metabolic stability.[5] This scaffold is particularly suited for the synthesis of kinase inhibitors, antivirals, and anti-cancer agents, where a substituted aniline core is often required.[6] The N-acetylated derivative is explicitly listed as a building block for protein degraders, a cutting-edge area of drug discovery.[2]

-

Agrochemicals: The synthesis of novel herbicides and fungicides often relies on halogenated aromatic intermediates to enhance the biological activity of the final product.[7]

-

Materials Science: Substituted anilines are precursors to electroactive polymers and specialty dyes. The differential reactivity of this compound allows for its incorporation into complex polymeric structures.

Safety and Handling

Based on GHS classifications for this compound and data from closely related isomers, this compound must be handled with appropriate care.

-

Hazard Identification:

-

Harmful if swallowed (H302).

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

Conclusion

This compound represents a strategically important, though less commonly documented, chemical intermediate. Its value lies in the predictable, hierarchical reactivity of its three halogen substituents and its primary amine. For the synthetic chemist, it offers a robust platform for building molecular complexity through sequential, regioselective reactions. While a scarcity of public experimental data necessitates careful planning and characterization, the principles outlined in this guide provide a solid framework for its synthesis, purification, and intelligent application in the pursuit of novel pharmaceuticals and advanced materials.

References

- 1. N-Acetyl this compound [synhet.com]

- 2. calpaclab.com [calpaclab.com]

- 3. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 4. 2-Bromo-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Bromo-4,5-dichloroaniline: Molecular Structure, Properties, and Synthetic Insights

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis, halogenated anilines serve as indispensable precursors for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][2] 2-Bromo-4,5-dichloroaniline is a polysubstituted aromatic amine that, due to its specific arrangement of electron-withdrawing halogen atoms and an electron-donating amino group, presents a unique profile of reactivity and functionality. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and logical synthetic strategies, offering field-proven insights for researchers, chemists, and drug development professionals. Understanding the nuanced characteristics of this molecule is paramount for its effective utilization in the synthesis of novel bioactive compounds and advanced materials.[1]

Section 1: Core Molecular and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This section delineates the core identity and physical characteristics of this compound.

Chemical Identity

-

IUPAC Name: this compound[3]

-

CAS Number: 1940-30-3[3]

-

Molecular Formula: C₆H₄BrCl₂N[3]

-

Molecular Weight: 240.91 g/mol [3]

-

Canonical SMILES: C1=C(C(=CC(=C1Cl)Cl)Br)N[3]

-

InChI Key: MAMRRASCBCVQHO-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical properties of this compound are dictated by the interplay of its functional groups. The aniline backbone provides a platform for various coupling and substitution reactions, while the three halogen substituents modulate the electron density of the aromatic ring, influencing its reactivity and physical state.

| Property | Value / Description | Source |

| Appearance | Expected to be a solid at room temperature, consistent with similar halogenated anilines. | [1] |

| Molecular Weight | 240.91 g/mol | [3] |

| Exact Mass | 238.89042 Da | [3] |

| Monoisotopic Mass | 238.89042 Da | [3] |

| XLogP3 (Predicted) | 3.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Structural Elucidation: A Diagrammatic Representation

The substitution pattern is key to the molecule's utility. The bromine atom at the C2 position and the chlorine atoms at the C4 and C5 positions create a distinct electronic and steric environment around the C1 amino group and the remaining C3 and C6 hydrogens.

Caption: 2D structure of this compound.

Section 2: Spectroscopic Signature Analysis (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region for the two non-equivalent aromatic protons, and a broad signal for the amine protons.

-

H-3 Proton: This proton is flanked by a bromine atom (ortho) and a chlorine atom (meta). It is expected to appear as a singlet at approximately δ 7.0-7.3 ppm . The strong deshielding effects of the adjacent halogens will shift it downfield.

-

H-6 Proton: This proton is ortho to the amino group and meta to a chlorine atom. The electron-donating amino group will shield this proton relative to H-3. It is predicted to appear as a singlet at approximately δ 6.8-7.1 ppm .

-

-NH₂ Protons: The two amine protons will likely appear as a broad singlet between δ 4.0-5.0 ppm . The chemical shift can vary significantly with solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as they are all in unique chemical environments.

-

C1 (C-NH₂): ~145-148 ppm

-

C2 (C-Br): ~110-114 ppm

-

C3: ~130-134 ppm

-

C4 (C-Cl): ~125-128 ppm

-

C5 (C-Cl): ~122-125 ppm

-

C6: ~118-121 ppm

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: Two characteristic sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

C=C Aromatic Stretching: Several peaks of variable intensity will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A peak in the 1250-1350 cm⁻¹ region.

-

C-Cl Stretching: Strong absorptions in the 700-850 cm⁻¹ region.

-

C-Br Stretching: A characteristic absorption in the 500-650 cm⁻¹ region.

Predicted Mass Spectrometry (Electron Ionization)

Mass spectrometry will show a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms.

-

Molecular Ion (M⁺): The molecular ion peak will be observed as a cluster around m/z 239, 241, 243, and 245. The unique isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) will create a distinctive pattern, which is a powerful tool for confirming the elemental composition.

-

Key Fragmentation: Fragmentation may involve the loss of H, HCl, or Br radicals, leading to subsequent fragment ions.

Section 3: Synthesis Strategy and Mechanistic Rationale

The synthesis of polysubstituted anilines requires careful strategic planning to control regioselectivity. A plausible and efficient route to this compound starts from the commercially available 3,4-dichloroaniline. The amino group is a strong ortho-, para-director; therefore, direct bromination is the most logical step.

Proposed Synthetic Pathway: Electrophilic Bromination

The chosen pathway involves the direct bromination of 3,4-dichloroaniline. The amino group activates the ring, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. Since the para position (C6) is sterically unhindered and electronically activated, and the ortho position C2 is also activated, careful control of reaction conditions is necessary to achieve selective mono-bromination at the C2 position.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the regioselective bromination of substituted anilines.[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,4-dichloroaniline (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Causality Insight: The amino group is highly activating. Performing the reaction at low temperature and with slow addition of the brominating agent minimizes the formation of di-brominated byproducts. Acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂ to generate the Br⁺ electrophile.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing ice-water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Self-Validation: The neutralization step is critical to quench the reaction and precipitate the aniline product, which is basic and less soluble in its free-base form than as an ammonium salt.

-

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Section 4: Applications in Drug Discovery and Chemical Synthesis

Halogenated anilines are "privileged scaffolds" in medicinal chemistry. The presence and position of halogen atoms can significantly enhance a molecule's binding affinity to biological targets, improve its metabolic stability, and modulate its lipophilicity, which are critical parameters in drug design.[5]

-

Pharmaceutical Intermediates: The aniline functional group is a versatile handle for constructing amides, ureas, sulfonamides, and heterocyclic rings—common motifs in pharmacologically active agents.[2] The specific substitution pattern of this compound makes it a valuable precursor for targeted therapies, where precise molecular recognition is key.

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of modern herbicides and fungicides often relies on halogenated aromatic intermediates to confer enhanced biological activity.[1]

-

Materials Science: Substituted anilines are used in the synthesis of dyes, pigments, and functional polymers. The unique electronic properties imparted by the halogen atoms can be exploited in the development of novel materials with specific optical or conductive properties.

Section 5: Safety, Handling, and Hazard Management

As with all halogenated aromatic amines, this compound must be handled with appropriate caution. While a specific safety data sheet (SDS) was not retrieved, the hazards are expected to be similar to those of its isomers.

-

Primary Hazards: Halogenated anilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation and may lead to organ damage through prolonged or repeated exposure.

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

- 1. srinichem.com [srinichem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. This compound | C6H4BrCl2N | CID 13168002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-4,5-dichloroaniline

Abstract: This document provides a comprehensive technical examination of the reactivity profile of 2-Bromo-4,5-dichloroaniline (CAS No: 63673-49-4). As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials, a deep understanding of its chemical behavior is paramount for researchers and process chemists. This guide moves beyond a simple catalog of reactions to explore the underlying electronic and steric factors that govern its reactivity. We will dissect its behavior in cornerstone transformations such as palladium-catalyzed cross-coupling reactions, electrophilic aromatic substitutions, and modifications of its amino functionality. The causality behind experimental choices and detailed, field-tested protocols are provided to empower scientists in leveraging this versatile building block for complex molecular architecture.

Core Molecular Characteristics and Safety Profile

Structural and Physicochemical Identity

This compound is a polysubstituted aromatic amine. Its structure is characterized by an aniline core bearing a bromine atom ortho to the amino group and two chlorine atoms at the meta and para positions. This specific arrangement of an activating amino group and deactivating, ortho-, para-directing halogens creates a unique electronic landscape that dictates its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 63673-49-4 | PubChem |

| Molecular Formula | C₆H₄BrCl₂N | PubChem[1] |

| Molecular Weight | 240.91 g/mol | PubChem[1] |

| Appearance | Crystalline solid or powder | [2] |

| Melting Point | 85 - 88 °C | [3] |

| Computed XLogP3 | 3.8 | PubChem[1] |

The presence of both bromine and chlorine atoms offers the potential for sequential, chemoselective functionalization, a highly desirable trait in multi-step synthesis.[4]

GHS Hazard Classification and Safe Handling

As with many halogenated anilines, this compound requires careful handling to minimize exposure.[5] Adherence to established safety protocols is critical.

Table 2: GHS Hazard Statements and Pictograms

| Pictogram | Signal Word | Hazard Class & Statement |

|

| Warning | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1] Skin Irritation (Category 2), H315: Causes skin irritation.[1] Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1] STOT SE 3, H335: May cause respiratory irritation.[1] |

Core Safety & Handling Protocols:

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure eyewash stations and safety showers are readily accessible.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat.[3][6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] The compound may be air or light-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse skin with plenty of water. For eye contact, rinse cautiously with water for several minutes.[7] If swallowed or inhaled, seek immediate medical attention.[7]

Dissecting the Reactivity: An Electron-Driven Profile

The reactivity of this compound is a direct consequence of the interplay between its substituents.

-

Amino Group (-NH₂): As a powerful electron-donating group, the amino moiety activates the aromatic ring towards electrophilic attack. Through resonance, it increases electron density at the positions ortho and para to it (positions 2, 4, and 6).[8]

-

Halogen Atoms (-Br, -Cl): Halogens are deactivating via their inductive effect (electron-withdrawing) but are ortho-, para-directors through resonance (electron-donating).

-

Reactivity Hierarchy: The activating effect of the amino group generally overrides the deactivating effect of the halogens, making electrophilic substitution feasible. For metal-catalyzed cross-coupling, the carbon-halogen bond strength dictates reactivity, following the trend C-I > C-Br > C-Cl.[9] This makes the C2-Br bond the primary site for oxidative addition, enabling selective transformations.[4][10]

Caption: Predicted reactivity sites on this compound.

Palladium-Catalyzed Cross-Coupling: The Gateway to Complexity

The C2-bromo position is the most valuable handle for synthetic elaboration via palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for their reliability and broad functional group tolerance.[11][12]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling the aryl halide with an organoboron reagent.[12][13] The choice of ligand, base, and solvent system is crucial for achieving high yields, especially with potentially coordinating substrates like anilines.[14][15]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).[16]

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water, via syringe.[16]

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80–120 °C).[16]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.[14]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is one of the most powerful methods for forming C-N bonds, enabling the synthesis of diaryl amines or N-aryl heterocycles from aryl halides.[11][17] The development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) was a critical breakthrough that expanded the scope of this reaction to include less reactive aryl chlorides and challenging amine substrates.[18][19]

Table 3: Typical Parameters for Buchwald-Hartwig Amination

| Parameter | Recommended Conditions | Rationale / Causality |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Precursors that readily form the active Pd(0) species.[18] |

| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination, preventing catalyst deactivation.[9][18][19] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex.[9][18] |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for reaction efficiency. |

| Temperature | 80 - 110 °C | Thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step.[9] |

Generalized Protocol for Buchwald-Hartwig Amination:

-

Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under argon, stir the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos) in the chosen solvent (e.g., toluene) for 5-10 minutes.

-

Reagent Addition: To the flask, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).[9]

-

Reaction: Seal the flask and heat the mixture with vigorous stirring at the target temperature (e.g., 100 °C) for the required time (typically 8-24 hours).[9]

-

Monitoring & Work-up: Monitor by TLC or LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and carefully wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via column chromatography.

Other Key Transformations

Electrophilic Aromatic Substitution (EAS)

Due to the potent activating and directing effect of the C1-amino group, electrophilic substitution is predicted to occur selectively at the sterically accessible C6 position.[8] To control the high reactivity and prevent polysubstitution, the amino group is often protected via acylation.

Example Protocol: Acylation of the Amino Group

-

Setup: Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.5 equiv).

-

Acylation: Cool the mixture in an ice bath (0 °C). Add an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify by recrystallization or chromatography to yield N-(2-Bromo-4,5-dichlorophenyl)acetamide.[20]

Nucleophilic Substitution

Direct nucleophilic aromatic substitution (SₙAr) on the ring is generally unfavorable due to the electron-rich nature of the aniline system. This pathway typically requires the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring, which are absent in this molecule.[21] However, after diazotization of the amino group to form a diazonium salt, this moiety can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions, further expanding the synthetic utility of the scaffold.

Summary and Outlook

This compound is a strategically functionalized building block whose reactivity is dominated by three core features:

-

Selective C-Br Activation: The C-Br bond is the primary site for palladium-catalyzed cross-coupling, allowing for precise C-C and C-N bond formation while leaving the C-Cl bonds intact for potential subsequent reactions.

-

NH₂-Directed Electrophilic Substitution: The amino group activates the C6 position, providing a handle for further functionalization via EAS, which can be modulated by a protection/deprotection strategy.

-

Standard Amine Chemistry: The amino group itself can be acylated, alkylated, or converted to a diazonium salt, opening avenues to a vast array of other derivatives.

Mastery of these reactivity principles allows the medicinal and materials chemist to employ this compound as a versatile scaffold, enabling the efficient and controlled synthesis of complex, high-value molecules.

References

- 1. This compound | C6H4BrCl2N | CID 13168002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. srinichem.com [srinichem.com]

- 3. fishersci.com [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. byjus.com [byjus.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. research.rug.nl [research.rug.nl]

- 18. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. N-Acetyl this compound [synhet.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Electrophilic Substitution on 2-Bromo-4,5-dichloroaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the regioselectivity of electrophilic aromatic substitution (EAS) on 2-Bromo-4,5-dichloroaniline. The substitution pattern of this molecule is governed by the complex interplay of the electronic and steric effects of its four substituents: a strongly activating amino (-NH2) group and three deactivating halogen (-Br, -Cl) groups. Through a systematic evaluation of these competing influences, this document predicts the primary site of electrophilic attack and provides a scientific rationale grounded in established chemical principles. The guide is structured to serve as a practical reference for professionals engaged in the synthesis and modification of halogenated anilines, which are common precursors in pharmaceutical and materials science.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The reaction mechanism involves the attack of an electrophile (E+) on the electron-rich π system of the benzene ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] The rate-determining step is the formation of this intermediate, as it temporarily disrupts the ring's aromaticity.[1] A subsequent deprotonation step rapidly restores aromaticity, resulting in the substitution of a hydrogen atom with the electrophile.[1]

The reactivity of the aromatic ring and the position of substitution (regioselectivity) are profoundly influenced by the substituents already present. These groups can be broadly classified as either activating or deactivating.[2]

-

Activating Groups: These groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the rate of reaction compared to benzene.[2][3] They typically direct incoming electrophiles to the ortho and para positions.

-

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the arenium ion and slowing the reaction rate.[4] Most deactivating groups direct incoming electrophiles to the meta position, with the notable exception of halogens, which are deactivating yet ortho, para-directing.[5][6]

In polysubstituted rings like this compound, the final substitution pattern is determined by the cumulative and sometimes competing effects of all attached groups.

Analysis of Substituent Effects on this compound

To predict the outcome of an EAS reaction on this compound, we must dissect the influence of each substituent.

The Amino (-NH₂) Group: A Powerful Activator

The amino group is one of the most potent activating groups in electrophilic aromatic substitution.[3][7] Its influence stems from a strong resonance effect (+M), where the nitrogen's lone pair of electrons is delocalized into the benzene ring.[8] This donation of electron density significantly enriches the ring, particularly at the ortho and para positions, making them highly susceptible to electrophilic attack.[9][10] Although nitrogen is electronegative and exerts an electron-withdrawing inductive effect (-I), its resonance effect is overwhelmingly dominant.[11] Therefore, the -NH₂ group is a strong ortho, para-director.

Halogen (-Br, -Cl) Groups: Deactivating Ortho, Para-Directors

Halogens present a unique case where inductive and resonance effects are in opposition. Due to their high electronegativity, they withdraw electron density from the ring inductively (-I), which deactivates the ring overall and makes EAS reactions slower than on benzene.[2][5]

However, like the amino group, halogens possess lone pairs of electrons that can be donated to the ring via resonance (+M).[6] This resonance effect, though weaker than their inductive effect, enriches the ortho and para positions relative to the meta position.[6] This selective enrichment is sufficient to direct incoming electrophiles to the ortho and para sites, despite the overall deactivation of the ring.[12]

Integrated Analysis of this compound

In this compound, the directing effects of the four substituents must be considered in concert. The hierarchy of directing power is crucial: when an activating group and a deactivating group are present, the activating group's directing effect governs the position of substitution .[13]

-

Amino Group (-NH₂ at C1): Strongly directs ortho (C2, C6) and para (C4).

-

Bromo Group (-Br at C2): Weakly directs ortho (C1, C3) and para (C5).

-

Chloro Group (-Cl at C4): Weakly directs ortho (C3, C5) and para (C1).

-

Chloro Group (-Cl at C5): Weakly directs ortho (C4, C6) and para (C2).

The available positions for substitution are C3 and C6.

| Substituent | Position | Type | Directing Effect | Influence on Open Positions |

| -NH₂ | C1 | Strongly Activating | ortho, para | Strongly directs to C6 (C2 & C4 are blocked) |

| -Br | C2 | Deactivating | ortho, para | Directs to C3 and C5 (C1 & C5 are blocked/occupied) |

| -Cl | C4 | Deactivating | ortho, para | Directs to C3 and C5 (C1 is blocked) |

| -Cl | C5 | Deactivating | ortho, para | Directs to C6 (C2 & C4 are blocked) |

Predicted Site of Electrophilic Substitution

Based on the analysis, the primary site for electrophilic substitution on this compound is unequivocally the C6 position.

Primary Rationale: The amino group at C1 is the most powerful activating and directing group on the ring.[14] Its influence decisively overrides the weaker, deactivating effects of the three halogen atoms. The -NH₂ group strongly activates the ortho position at C6, making it the most electron-rich and nucleophilic site on the molecule.

Secondary Rationale:

-

The C5-chloro group also directs ortho to the C6 position, reinforcing its activation.

-

The C3 position is electronically disfavored. It is meta to the strongly activating amino group and only weakly activated by the adjacent halogens at C2 and C4.

-

Steric Hindrance: While the bromine atom at C2 exerts some steric hindrance on the adjacent C3 and the C6 positions, the electronic activation provided by the amino group at C6 is a much stronger driving force.[15] Electrophilic attack at C6 is generally less hindered than at a position flanked by two substituents.

dot graph Substitution_Analysis { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];

} Caption: Directing effects on this compound.

Illustrative Reaction Workflow and Considerations

While the C6 position is the predicted major product, the overall reactivity of the substrate is diminished by the three deactivating halogen groups. Therefore, reaction conditions may need to be more forcing than those used for aniline itself.

Exemplary Protocol: Mononitration

Direct nitration of anilines with strong acids like a nitric/sulfuric acid mixture can be problematic, as the acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺).[7][16] This protonated group is a strong deactivator and a meta-director. To avoid this and control the reaction, the amino group is typically protected first, for example, by acetylation.[17]

dot graph Nitration_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: A typical workflow for the controlled nitration of an aniline derivative.

Step-by-Step Methodology:

-

Protection:

-

Dissolve this compound in a suitable solvent (e.g., acetic acid).

-

Add acetic anhydride and a catalyst (e.g., a drop of concentrated sulfuric acid).

-

Heat the mixture to form 2-Bromo-4,5-dichloroacetanilide.

-

Isolate the product by pouring the reaction mixture into water and filtering the precipitate.

-

-

Nitration:

-

Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.

-

Slowly add the protected acetanilide while maintaining a low temperature (0-5 °C).

-

Stir the reaction for a specified time until completion (monitored by TLC).

-

Carefully pour the mixture over crushed ice to precipitate the nitrated product.

-

Filter and wash the solid product. The nitro group is expected to add at the C6 position.

-

-

Deprotection:

-

Reflux the nitrated acetanilide in an aqueous acidic or basic solution (e.g., HCl or NaOH) to hydrolyze the amide bond.

-

Neutralize the solution to precipitate the final product, 2-Bromo-4,5-dichloro-6-nitroaniline.

-

Purify the final product using techniques like recrystallization or column chromatography.

-

Conclusion

The regioselectivity of electrophilic aromatic substitution on this compound is primarily dictated by the powerful activating and ortho, para-directing effect of the amino group. Despite the presence of three deactivating halogen substituents, electrophilic attack will overwhelmingly favor the C6 position, which is ortho to the amino group. Steric hindrance from the adjacent bromine atom at C2 is a secondary factor and is not expected to overcome the strong electronic preference for C6 substitution. For practical synthesis, protection of the highly reactive amino group is recommended to ensure controlled and selective functionalization, preventing side reactions and the formation of undesired meta products.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]

- 6. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]

- 9. byjus.com [byjus.com]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 13. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 14. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 15. youtube.com [youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

electronic effects of substituents in 2-Bromo-4,5-dichloroaniline

An In-depth Technical Guide on the Electronic Effects of Substituents in 2-Bromo-4,5-dichloroaniline

Abstract

This compound is a polysubstituted aromatic amine whose chemical behavior is dictated by the complex interplay of its halogen substituents. This technical guide provides a comprehensive analysis of the electronic effects exerted by the bromo and chloro groups on the aniline ring. We will dissect the competing inductive and resonance effects, quantify their impact on the basicity of the amino group, and outline rigorous experimental protocols for characterization. This document serves as a foundational resource for professionals leveraging substituted anilines in synthetic chemistry and drug discovery, where a nuanced understanding of electronic architecture is paramount for predicting reactivity and biological activity.

The Electronic Architecture of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in a vast array of chemical applications, from pharmaceuticals and agrochemicals to dyes and polymers.[1] The introduction of substituents onto the aromatic ring fundamentally alters the electron density distribution, thereby modulating the molecule's physicochemical properties. In this compound, the presence of three halogen atoms—one bromine and two chlorine—creates a unique electronic landscape. Understanding this landscape is critical for predicting the molecule's reactivity in synthetic transformations and its potential interactions within a biological system.

The net electronic influence of any substituent is a composite of two primary forces: the inductive effect and the resonance effect.[2]

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between atoms. Halogens are significantly more electronegative than carbon, causing them to withdraw electron density from the aromatic ring. This is a distance-dependent effect that deactivates the ring, making it less susceptible to electrophilic attack.[3][4]

-

Resonance (Mesomeric) Effect (+R): This effect involves the delocalization of lone-pair electrons from the substituent into the pi (π) system of the aromatic ring.[5] For halogens, the lone pairs on the bromine and chlorine atoms can participate in resonance, donating electron density back to the ring. This effect partially counteracts the inductive withdrawal and is most pronounced at the ortho and para positions.[2]

A critical point for halogens is that their strong inductive electron-withdrawing effect (-I) dominates over their weaker resonance electron-donating effect (+R) .[4] Consequently, the bromo and chloro substituents in this compound collectively act to deactivate the benzene ring, reducing its overall electron density.

Figure 1: Logical relationship of inductive and resonance effects of halogen substituents on the aniline core.

Impact on Amine Basicity: A Quantitative Perspective

The basicity of the amino (-NH₂) group, quantified by its pKa value, is arguably the most critical property influenced by ring substituents. Basicity depends on the availability of the nitrogen's lone pair of electrons to accept a proton.[6] In unsubstituted aniline, the pKa is approximately 4.6.[7]

The strong, cumulative electron-withdrawing inductive effects of the 2-bromo, 4-chloro, and 5-chloro substituents pull electron density away from the entire aromatic ring, including the nitrogen atom of the amino group. This reduction in electron density makes the nitrogen lone pair less available for protonation, resulting in a significant decrease in basicity.[6][7] Therefore, this compound is a considerably weaker base than aniline, with an expected pKa value well below 4.6.

| Compound | Substituents | Dominant Electronic Effect | Expected pKa Trend |

| Aniline | None | Reference | ~4.6 |

| This compound | -Br, -Cl, -Cl | Strong electron withdrawal (-I) | Significantly < 4.6 |

Table 1: Comparison of aniline basicity and the expected effect of halogen substitution.

Experimental Validation Workflow

A robust characterization of the electronic effects in this compound requires a multi-pronged experimental approach. The following workflow outlines key techniques to probe and quantify these properties.

Figure 2: Experimental workflow for the comprehensive characterization of electronic effects.

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating system for accurately measuring the pKa of a weakly basic compound like this compound.

Causality: Potentiometric titration is the gold standard for pKa determination. It relies on monitoring the change in pH (or potential) of a solution of the weak base as a strong acid titrant is added. The pKa corresponds to the pH at which the amine is exactly 50% protonated, a point of maximum buffer capacity that is identifiable on the titration curve.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.01) at a constant temperature (e.g., 25 °C).

-

Analyte Preparation: Accurately weigh ~24 mg of this compound (to prepare a ~100 mL solution of ~1 mM). Due to poor aqueous solubility, dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., methanol or DMSO) before diluting with deionized water to the final volume. The final percentage of the co-solvent should be kept low and consistent across all experiments.

-

Titrant Standardization: Prepare a standardized solution of 0.01 M hydrochloric acid (HCl).

-

Titration Procedure:

-

Place the analyte solution in a jacketed beaker maintained at a constant temperature.

-

Immerse the calibrated pH electrode and a micro-stir bar into the solution.

-

Allow the initial pH to stabilize and record the reading.

-

Add the standardized HCl titrant in precise, small increments (e.g., 0.02-0.05 mL) using a calibrated burette or auto-titrator.

-

After each increment, wait for the pH reading to become stable before recording the pH and the total volume of titrant added.

-

Continue the titration well past the inflection point (equivalence point) of the curve.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately determine the equivalence point.

-

The pKa is the pH value at the half-equivalence point (Vequiv/2).

-

Spectroscopic Characterization

-

NMR Spectroscopy (¹H, ¹³C): The chemical shifts of the aromatic protons and carbons are highly sensitive to the local electronic environment. The strong electron-withdrawing effects of the halogens will cause the signals for the remaining aromatic protons and all aromatic carbons to shift significantly downfield (higher ppm) compared to unsubstituted aniline.

-

FT-IR Spectroscopy: The N-H stretching frequencies of the amino group are indicative of the electron density on the nitrogen. In substituted anilines, a decrease in electron density on the nitrogen leads to a strengthening of the N-H bond and a shift to higher wavenumbers (cm⁻¹) for the symmetric and asymmetric stretching vibrations.[8]

Implications in Drug Development and Synthesis

The electronic profile of this compound has profound consequences for its application.

-

Chemical Reactivity: The heavily deactivated aromatic ring is highly resistant to further electrophilic aromatic substitution.[9] Any such reaction would require harsh conditions. The nucleophilicity of the amino group is also severely diminished, affecting its reactivity in acylation, alkylation, and other standard amine chemistries.[6]

-

Pharmacokinetics: In drug design, the pKa of a molecule is a critical determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. As a very weak base, this compound will be almost entirely in its neutral, un-ionized form at physiological pH (~7.4). This generally favors membrane permeability but can affect aqueous solubility and interactions with targets that rely on ionic bonding.

Conclusion

The electronic character of this compound is unequivocally dominated by the powerful electron-withdrawing inductive effects of its three halogen substituents. This results in a deactivated aromatic system and a significantly depressed basicity of the amino group. This guide has provided the theoretical framework to understand these effects and a practical, workflow-driven approach for their experimental quantification. For the medicinal chemist and synthetic researcher, this deep understanding is not merely academic; it is a predictive tool essential for the rational design of synthetic routes and the intelligent engineering of next-generation molecules.

References

- 1. srinichem.com [srinichem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. ncert.nic.in [ncert.nic.in]

- 7. journaleras.com [journaleras.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. An analysis of electrophilic aromatic substitution: a “complex approach” - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05245K [pubs.rsc.org]

potential applications of 2-Bromo-4,5-dichloroaniline derivatives

An In-Depth Technical Guide on the Potential Applications of 2-Bromo-4,5-dichloroaniline Derivatives

Abstract

The this compound scaffold is a highly functionalized and versatile chemical intermediate poised for significant applications across multiple scientific disciplines. Its unique substitution pattern—featuring a nucleophilic amino group, a strategically positioned bromine atom ideal for cross-coupling reactions, and two chlorine atoms that modulate the electronic and lipophilic properties of the benzene ring—renders it a valuable precursor for complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility and . We will delve into field-proven applications in agrochemicals, pharmaceuticals, and coordination chemistry, supported by detailed experimental protocols, quantitative data, and mechanistic insights to facilitate further research and development.

The this compound Core: A Hub of Reactivity

The synthetic potential of this compound is rooted in its distinct reactive sites. The primary amino (-NH₂) group serves as a potent nucleophile, readily undergoing acylation, alkylation, and diazotization reactions. The bromine atom at the 2-position is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents. The chlorine atoms at the 4- and 5-positions enhance the molecule's lipophilicity and influence the electronic environment of the ring, which can be critical for tuning the biological activity and pharmacokinetic properties of its derivatives.

Application in Agrochemicals: Synthesis of Novel Amide-Based Herbicides

The development of effective and selective herbicides is crucial for modern agriculture. The dichloroaniline moiety is a well-established pharmacophore in many commercial herbicides like propanil and diuron.[1] By utilizing this compound, novel amide derivatives can be synthesized, offering a pathway to new crop protection agents with potentially unique activity spectra.

The primary synthetic strategy involves the N-acylation of the aniline. This reaction is typically straightforward and high-yielding, forming a stable amide bond. The herbicidal efficacy of the resulting compounds is highly dependent on the nature of the acyl group attached.

Data Presentation: Herbicidal Activity of Analogous Amide Derivatives

Research into structurally related amides has demonstrated significant herbicidal activity. The following table summarizes the inhibitory concentration (IC₅₀) values for tetrahydrolinalyl amides against perennial ryegrass (Lolium perenne) and barnyard grass (Echinochloa crusgalli), showcasing the potential of this chemical class.[2]

| Compound ID | Target Weed | IC₅₀ (Root Growth) [mmol/L] | IC₅₀ (Shoot Growth) [mmol/L] |

| 4o | L. perenne | 0.04 | 0.05 |

| 4a | L. perenne | 0.05 | 0.05 |

| 4b | E. crusgalli | 0.06 | 0.15 |

| Glyphosate | L. perenne | - | >0.15 (weaker) |

| Glyphosate | E. crusgalli | - | 0.15 (equal) |

Table 1: Pre-emergence herbicidal activity of selected tetrahydrolinalyl amides compared to glyphosate. Data sourced from[2].

Experimental Protocol: Synthesis of N-(2-bromo-4,5-dichlorophenyl)propanamide

This protocol describes a general and robust procedure for the synthesis of an amide derivative from this compound.

Materials:

-

This compound

-

Propanoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of aniline).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise while stirring. The base acts as an acid scavenger for the HCl generated during the reaction.

-

Acylation: Add propanoyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. A precipitate (triethylamine hydrochloride) will form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction & Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted base, unreacted acid chloride, and residual salts.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure N-(2-bromo-4,5-dichlorophenyl)propanamide.

Applications in Pharmaceuticals: A Scaffold for Bioactive Molecules

The structural motifs present in this compound are highly relevant to medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications, most notably as precursors to heterocyclic systems like benzimidazoles and as key building blocks for targeted therapies such as kinase inhibitors.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a privileged class of heterocyclic compounds found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-ulcer, anticancer, and antiviral properties.[3] The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or their derivatives.[4][5] this compound can be elaborated into a substituted o-phenylenediamine, which can then be cyclized to form highly functionalized benzimidazoles.

Plausible Synthetic Route: A viable route begins with the nitration of an N-acetylated derivative of this compound, followed by reduction of the nitro group to an amine, yielding the required o-phenylenediamine precursor. This intermediate can then undergo cyclization.

Precursors for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology. Many successful inhibitors utilize a 2-aminopyridine or aniline scaffold to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[3] The bromine atom on the this compound ring is perfectly positioned for Suzuki-Miyaura cross-coupling reactions, allowing for the systematic introduction of diverse aryl and heteroaryl groups to optimize binding affinity and selectivity against specific kinases.[6]

Rationale for Application:

-

Hinge Binding: The exocyclic amino group acts as a hydrogen bond donor, anchoring the inhibitor to the kinase hinge.

-

Vector for Elaboration: The ortho-bromo substituent provides a synthetic handle to build out the molecule into other regions of the ATP pocket, enabling the targeting of specific kinases (e.g., Abl, Src, ALK).[3]

-

Physicochemical Tuning: The dichloro substituents can be used to fine-tune the drug-like properties of the final compound, such as cell permeability and metabolic stability.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized framework for coupling an arylboronic acid to the bromoaniline core.

Materials:

-

N-protected this compound (e.g., Boc-protected)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

-

Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the N-protected bromoaniline (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Deprotection: Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc group) to yield the final coupled product.

References

- 1. scielo.br [scielo.br]

- 2. Synthesis and Spectral Characterization of Lanthanide Complexes Derived from 2-[(4-Bromo-2,6-Dichloro-Phenylimino)-Methyl]-4,6-Diiodo-Phenol – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. benchchem.com [benchchem.com]

review of 2-Bromo-4,5-dichloroaniline chemistry

An In-depth Technical Guide to the Chemistry of 2-Bromo-4,5-dichloroaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key halogenated aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, reactivity, applications, and analytical characterization, offering field-proven insights into its versatile chemistry.

Introduction and Core Properties

This compound is a substituted aniline that serves as a highly versatile building block in organic synthesis. Its unique arrangement of three halogen atoms on the aniline ring—a bromine atom ortho to the amino group and two chlorine atoms meta and para—provides distinct points of reactivity. This trifunctional pattern allows for selective chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of the halogens and the amino group enables a wide range of transformations, from classical aromatic substitutions to modern cross-coupling reactions.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 1940-30-3 | [2] |

| Molecular Formula | C₆H₄BrCl₂N | [2] |

| Molecular Weight | 240.91 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 85 - 88 °C | [3] |

Synthesis and Manufacturing Insights

The synthesis of polysubstituted anilines like this compound requires a strategic approach to control the regioselectivity of halogenation. The powerful activating and ortho-, para-directing nature of the amino group makes direct, selective halogenation of aniline challenging, often leading to polysubstitution.[4] A common and effective strategy involves the temporary protection of the amino group as an acetamide. This N-acetyl group is still activating and ortho-, para-directing but is less potent than a free amino group, which allows for more controlled, stepwise halogenation.

A plausible and industrially relevant synthetic route starts from 3,4-dichloroaniline. The amino group is first protected, followed by regioselective bromination and subsequent deprotection to yield the final product.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 3,4-Dichloroaniline to N-(3,4-dichlorophenyl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dichloroaniline (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride (1.1 eq.). The reaction is typically exothermic.

-

Reaction Conditions: Heat the mixture to reflux for 2-3 hours to ensure complete acylation.

-

Workup and Isolation: Cool the reaction mixture and pour it into ice-cold water with stirring. The N-(3,4-dichlorophenyl)acetamide will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Bromination of N-(3,4-dichlorophenyl)acetamide

-

Reaction Setup: Dissolve the dried N-(3,4-dichlorophenyl)acetamide (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath. Add a solution of bromine (1.0 eq.) in the same solvent dropwise. The N-acetyl group directs the incoming electrophile (bromine) to the ortho position.

-

Reaction Conditions: Maintain the temperature below 20°C to prevent over-bromination.[5] Stir the reaction for several hours at room temperature after the addition is complete.

-

Workup and Isolation: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine. The brominated product will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Hydrolysis of N-(2-bromo-4,5-dichlorophenyl)acetamide

-

Reaction Setup: Suspend the crude N-(2-bromo-4,5-dichlorophenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours to effect the hydrolysis of the amide.[6]

-

Workup and Isolation: Cool the solution and neutralize it with a base (e.g., 50% sodium hydroxide) to precipitate the free amine, this compound.[6] Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by its three key features: the nucleophilic amino group, the reactive C-Br bond, and the less reactive C-Cl bonds. This hierarchy of reactivity allows for selective transformations.

-

Amino Group Reactions: The -NH₂ group is a primary site for reactions such as acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and the formation of ureas and thioureas. These transformations are fundamental for incorporating the aniline moiety into larger molecular scaffolds.[7]

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This differential reactivity is a cornerstone of its utility, enabling the selective introduction of aryl, alkyl, or amino substituents at the 2-position.

-

Nucleophilic Aromatic Substitution: While generally difficult on electron-rich rings, the halogen substituents make the aromatic ring susceptible to nucleophilic aromatic substitution under forcing conditions, although this is a less common transformation compared to cross-coupling.

Reactivity Overview Diagram

Caption: Key reaction sites of this compound.

Applications in Drug Discovery and Materials Science

Halogenated compounds are of immense importance in medicinal chemistry, and this compound is a prime example of a versatile intermediate.[8] The presence and position of its halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

-

Pharmaceutical Intermediates: This aniline derivative is a precursor for the synthesis of a wide range of biologically active molecules. It is used in the development of kinase inhibitors for oncology, anti-inflammatory agents, and compounds targeting neurodegenerative diseases.[1][9] The ability to selectively functionalize the C-Br bond allows for the systematic exploration of chemical space around a core scaffold, which is a critical activity in lead optimization.

-

Agrochemicals: Similar to its role in pharmaceuticals, it serves as a building block for novel herbicides, insecticides, and fungicides where the specific halogenation pattern is crucial for biological activity against pests.[1]

-

Dyes and Pigments: The aromatic amine functionality makes it a useful precursor in the synthesis of specialty dyes and pigments.[1]

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A multi-technique approach is standard practice.[10]

| Technique | Purpose | Expected Observations |